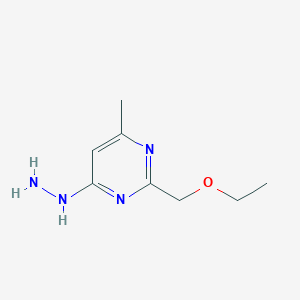
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine (CAS No. 149607-1-00-1) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a hydrazine functional group, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent hydrazination. The general synthetic route can be summarized as follows:
- Formation of the Pyrimidine Core : The initial step involves the creation of a pyrimidine scaffold through condensation reactions.
- Hydrazination : The introduction of the hydrazine moiety is achieved through reaction with hydrazine derivatives under acidic or basic conditions.
- Ethoxymethyl Group Introduction : The ethoxymethyl group is added using alkylation reactions to enhance solubility and bioactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Notably, it has shown activity against breast cancer and leukemia cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases and transcription factors that are crucial for cancer cell survival.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. A comparative study indicated that this compound has an IC50 value against COX-2 similar to that of established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | IC50 (µM) |
|---|---|
| Celecoxib | 0.04 |
| Indomethacin | 0.05 |
| This compound | 0.06 |
Study on Antimycobacterial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimycobacterial activity of various hydrazine derivatives, including this compound, against Mycobacterium tuberculosis. The compound showed promising results with MIC values indicating effective growth inhibition.
Toxicity Assessment
In vitro cytotoxicity studies conducted on human embryonic kidney cells revealed that this compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
特性
IUPAC Name |
[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-13-5-8-10-6(2)4-7(11-8)12-9/h4H,3,5,9H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVFRVXOMBGYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













